2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with a unique structure that combines a benzothiophene moiety with a trimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves a multi-step processThe final step involves the esterification with 3,4,5-trimethoxybenzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE is unique due to its specific structure, which combines a benzothiophene core with a trimethoxybenzoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H20O6S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H20O6S/c1-28-19-12-16(13-20(29-2)24(19)30-3)25(27)31-18-10-6-4-8-15(18)14-22-23(26)17-9-5-7-11-21(17)32-22/h4-14H,1-3H3/b22-14- |
InChI Key |
QFUAEIUSOXUDQZ-HMAPJEAMSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2/C=C\3/C(=O)C4=CC=CC=C4S3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=C3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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